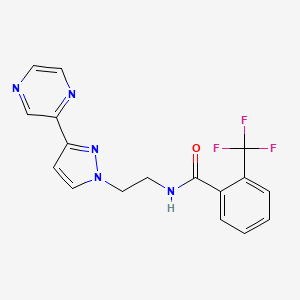

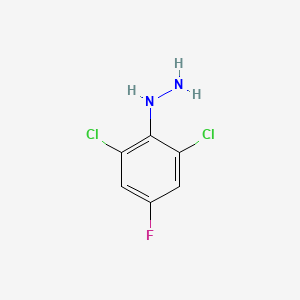

![molecular formula C16H14ClN3S2 B2742527 5-{[(2-chlorobenzyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 446052-36-4](/img/structure/B2742527.png)

5-{[(2-chlorobenzyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-[(2-chlorobenzyl)thio]methyl-4-phenyl-4H-1,2,4-triazole-3-thiol (CBTMT) is an organosulfur compound that belongs to the family of triazoles. It is a colorless crystalline solid that has a molecular weight of 393.89 g/mol. CBTMT has a wide range of applications in scientific research, including in the fields of biochemistry, pharmacology, and medicine.

Applications De Recherche Scientifique

Corrosion Inhibition

One notable application of related triazole derivatives is in the field of corrosion inhibition. A study focusing on the inhibition efficiency of similar compounds revealed that triazole derivatives containing the methylthiophenyl moiety, such as 5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol (TRD), significantly inhibit the corrosion of zinc in acidic media. This effectiveness is attributed to the electronic and structural characteristics of these compounds, as deduced from density functional theory calculations (Gece & Bilgiç, 2012).

Electrochemical Behavior

Another study explored the electrochemical behavior of thiotriazole compounds in aqueous-alcoholic media, providing insights into their redox properties and potential applications in electrochemical sensors or as electroactive materials. The study highlighted the similar redox behavior of these compounds under the tested conditions, indicating a diffusion-controlled process and the formation of disulfide derivatives following oxidation (Fotouhi, Hajilari, & Heravi, 2002).

Antibacterial Activity

The synthesis and investigation of antibacterial activities of new triazole derivatives, including 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, reveal their potential in developing new antimicrobial agents. These compounds have been shown to possess significant antibacterial properties, underscoring the relevance of triazole derivatives in pharmaceutical research and development (Ghattas et al., 2016).

DNA Methylation Inhibition

Research into the anti-tumor activity and effects on tumor DNA methylation levels by triazole thioether derivatives indicates a promising avenue for cancer therapy. These synthesized compounds, including 4-substituted 4H-1,2,4-triazole-3-thiol derivatives, have been studied for their potential to inhibit DNA methylation, a crucial process in cancer development (Hovsepyan et al., 2018).

Propriétés

IUPAC Name |

3-[(2-chlorophenyl)methylsulfanylmethyl]-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3S2/c17-14-9-5-4-6-12(14)10-22-11-15-18-19-16(21)20(15)13-7-2-1-3-8-13/h1-9H,10-11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVANVFGWLJJBBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)CSCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

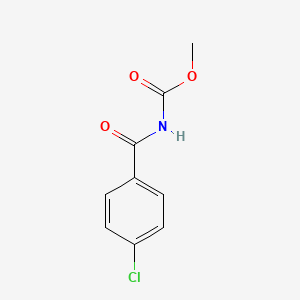

![5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2742444.png)

acetic acid](/img/structure/B2742446.png)

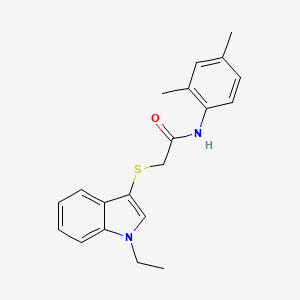

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2742447.png)

![Methyl 5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2742455.png)

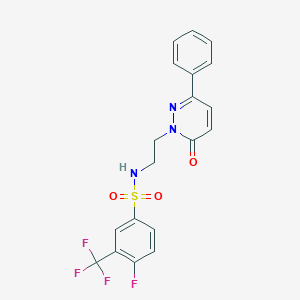

![N-[cyano(cyclohexyl)methyl]-3-[5,7-dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanamide](/img/structure/B2742462.png)

![2,3-dichloro-5-[(2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidin-1-yl)sulfonyl]pyridine](/img/structure/B2742463.png)

![[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2742466.png)